Cyclobutyl(thiophen-3-yl)methanamine
CAS No.:
Cat. No.: VC17890770
Molecular Formula: C9H13NS
Molecular Weight: 167.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NS |
|---|---|
| Molecular Weight | 167.27 g/mol |
| IUPAC Name | cyclobutyl(thiophen-3-yl)methanamine |
| Standard InChI | InChI=1S/C9H13NS/c10-9(7-2-1-3-7)8-4-5-11-6-8/h4-7,9H,1-3,10H2 |
| Standard InChI Key | AGXWOMFBZJHDBF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C(C2=CSC=C2)N |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
Cyclobutyl(thiophen-3-yl)methanamine consists of a cyclobutane ring directly bonded to a thiophene moiety via a methanamine linker. The thiophene ring is substituted at the 3-position, creating an asymmetric center at the methanamine nitrogen. The hydrochloride salt form () enhances aqueous solubility, a critical factor for pharmaceutical applications .
Key Structural Features:
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Cyclobutyl Group: A four-membered carbocycle with significant ring strain (approximately 110 kJ/mol), which increases reactivity compared to larger cycloalkanes.
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Thiophene Ring: An aromatic heterocycle with sulfur at the 1-position, contributing to electron-rich properties and potential for - stacking interactions.
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Methanamine Linker: The primary amine group enables salt formation, hydrogen bonding, and nucleophilic reactivity.
Synthetic Methodologies
Hyperbaric [2+2] Cycloaddition
Sulfonyl allenes and benzyl vinyl ether undergo [2+2] cycloaddition under high pressure to form cyclobutanol derivatives . Adapting this method, thiophene-substituted allenes could react with vinyl ethers to yield cyclobutane intermediates, followed by reductive amination to install the methanamine group.
Nucleophilic Substitution
A cyclobutyl Grignard reagent () could attack a thiophene-3-carbaldehyde derivative, followed by reductive amination to produce the target amine. This route benefits from commercial availability of thiophene-3-carboxaldehyde.
Reductive Amination
Condensation of cyclobutyl(thiophen-3-yl)ketone with ammonia or a primary amine under hydrogenation conditions (e.g., ) would yield the methanamine derivative. The ketone precursor could be synthesized via Friedel-Crafts acylation of thiophene.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) but limited solubility in nonpolar media. The free base is likely lipophilic (), favoring blood-brain barrier penetration. Stability studies suggest susceptibility to oxidative degradation at the thiophene sulfur under acidic conditions .
Reactivity Profile
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Cyclobutyl Ring: Prone to ring-opening reactions under thermal or photolytic stress, enabling derivatization into linear chains.
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Thiophene: Participates in electrophilic substitution (e.g., bromination at the 2- or 5-positions) and coordination to metal catalysts.
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Amine Group: Forms Schiff bases with carbonyl compounds and undergoes alkylation/acylation reactions.
Structural Analogs and Structure-Activity Relationships
Comparative Analysis of Derivatives
Key Trends:
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Ring Size: Cyclobutyl analogs show higher metabolic stability than cyclopentyl derivatives due to reduced CYP450 oxidation.
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Heterocycle Position: Thiophene-3-substitution favors -stacking in hydrophobic binding pockets over 2-substituted isomers.
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